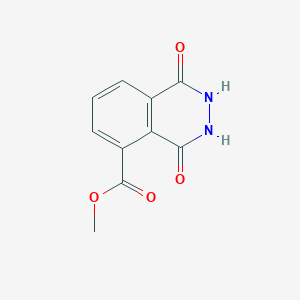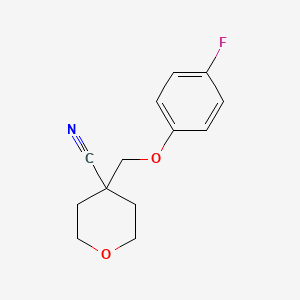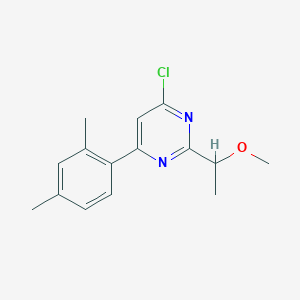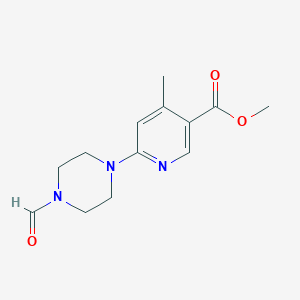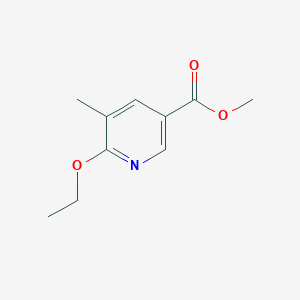
Methyl 6-ethoxy-5-methylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-Etoxi-5-metilnicotinato de metilo es un compuesto químico con la fórmula molecular C10H13NO3. Es un derivado del ácido nicotínico y pertenece a la clase de los nicotinatos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-Etoxi-5-metilnicotinato de metilo normalmente implica la esterificación del ácido 6-etoxi-5-metilnicotínico con metanol en presencia de un catalizador ácido. La reacción se lleva a cabo bajo condiciones de reflujo a un rango de temperatura de 80-100 °C. La mezcla de reacción se enfría y el producto se aísla por filtración y se purifica por recristalización .
Métodos de producción industrial
En un entorno industrial, la producción de 6-Etoxi-5-metilnicotinato de metilo sigue una ruta sintética similar, pero a una escala mayor. El proceso implica el uso de grandes reactores y sistemas de flujo continuo para garantizar una mezcla y reacción eficientes. El producto se purifica luego utilizando técnicas como destilación y cromatografía para lograr los niveles de pureza deseados .
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-Etoxi-5-metilnicotinato de metilo se somete a varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes.
Reducción: Se puede reducir para formar alcoholes.
Sustitución: Los grupos etoxi y metoxi se pueden sustituir por otros grupos funcionales en condiciones apropiadas
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los reactivos como los halógenos (Cl2, Br2) y los nucleófilos (NH3, RNH2) se utilizan para reacciones de sustitución
Principales productos formados
Oxidación: Ácidos carboxílicos.
Reducción: Alcoholes.
Sustitución: Varios nicotinatos sustituidos dependiendo de los reactivos utilizados
Aplicaciones Científicas De Investigación
El 6-Etoxi-5-metilnicotinato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Sirve como una sonda para estudiar las interacciones enzima-sustrato y las vías metabólicas.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluyendo propiedades antiinflamatorias y antimicrobianas.
Industria: Se utiliza en la producción de productos farmacéuticos y agroquímicos .
Mecanismo De Acción
El mecanismo de acción del 6-Etoxi-5-metilnicotinato de metilo implica su interacción con objetivos moleculares y vías específicas. Se cree que ejerce sus efectos modulando la actividad de las enzimas involucradas en los procesos metabólicos. El compuesto también puede interactuar con los receptores celulares, lo que lleva a cambios en la señalización y la función celular .
Comparación Con Compuestos Similares
Compuestos similares
Nicotinato de metilo: Un éster metílico de la niacina utilizado para tratar el dolor muscular y articular.
6-metil nicotinato: Un análogo sintético de la nicotina utilizado en cigarrillos electrónicos .
Singularidad
El 6-Etoxi-5-metilnicotinato de metilo es único debido a sus modificaciones estructurales específicas, que confieren propiedades químicas y biológicas distintas. La presencia de los grupos etoxi y metoxi mejora su solubilidad y reactividad, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
methyl 6-ethoxy-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-4-14-9-7(2)5-8(6-11-9)10(12)13-3/h5-6H,4H2,1-3H3 |
Clave InChI |
AIQBMHUOMPIOPF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC=C(C=C1C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethoxy-3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B11792252.png)

![tert-Butyl 4-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate](/img/structure/B11792264.png)



